3-benzyl-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
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Overview
Description
3-benzyl-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a complex organic compound that belongs to the class of pyrimido[4,5-b]quinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core fused with a pyrimidine ring, a benzyl group, a methyl group, and a thiophene moiety, making it a unique and versatile molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves multi-component reactions, which are efficient and time-saving. One common method is the one-pot multi-component condensation reaction. This involves the reaction of dimedone, 6-amino-1,3-dimethyluracil, and appropriate aldehydes under solvent-free conditions at elevated temperatures (e.g., 90°C) using a basic catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) .
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and scalability. Catalysts such as nano-Fe3O4@SiO2 or other supported catalysts can be employed to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiophene moieties using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce fully saturated derivatives.
Scientific Research Applications
3-benzyl-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-benzyl-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the quinoline and pyrimidine rings.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione: Lacks the benzyl and thiophene groups, making it less versatile in terms of chemical reactivity and biological activity.
10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione: Similar structure but without the benzyl group, which may affect its binding affinity and specificity.
Uniqueness
The presence of the benzyl and thiophene groups in 3-benzyl-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione enhances its chemical reactivity and potential for biological interactions, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
3-benzyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S/c1-25-17-11-6-5-10-16(17)20(27)19-22(25)24-21(18-12-7-13-29-18)26(23(19)28)14-15-8-3-2-4-9-15/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVRAFURVWRMCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CC4=CC=CC=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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